3,5-dinitro-N-[(E)-[1-(4-nitrophenyl)pyrrol-2-yl]methylideneamino]benzamide
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Overview
Description
3,5-dinitro-N-[(E)-[1-(4-nitrophenyl)pyrrol-2-yl]methylideneamino]benzamide is a complex organic compound characterized by its multiple nitro groups and a pyrrole ring
Preparation Methods
The synthesis of 3,5-dinitro-N-[(E)-[1-(4-nitrophenyl)pyrrol-2-yl]methylideneamino]benzamide typically involves multi-step organic reactions. The process begins with the nitration of benzamide to introduce nitro groups at the 3 and 5 positions. This is followed by the formation of the pyrrole ring through a cyclization reaction. The final step involves the condensation of the pyrrole derivative with 4-nitrobenzaldehyde under specific conditions to form the desired compound .
Chemical Reactions Analysis
3,5-dinitro-N-[(E)-[1-(4-nitrophenyl)pyrrol-2-yl]methylideneamino]benzamide undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro-substituted positions. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong acids or bases
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials, including energetic materials due to its high thermal stability
Mechanism of Action
The mechanism of action of 3,5-dinitro-N-[(E)-[1-(4-nitrophenyl)pyrrol-2-yl]methylideneamino]benzamide involves its interaction with molecular targets through its nitro groups. These groups can participate in redox reactions, influencing various biochemical pathways. The compound’s structure allows it to interact with enzymes and other proteins, potentially inhibiting or modifying their activity .
Comparison with Similar Compounds
Compared to other nitro-substituted benzamides, 3,5-dinitro-N-[(E)-[1-(4-nitrophenyl)pyrrol-2-yl]methylideneamino]benzamide is unique due to its combination of a pyrrole ring and multiple nitro groups. Similar compounds include:
- 3,5-dinitrobenzamide
- 4-nitrophenylpyrrole
- 3,5-dinitro-1H-pyrazol-4-yl derivatives These compounds share some chemical properties but differ in their specific applications and reactivity .
Properties
IUPAC Name |
3,5-dinitro-N-[(E)-[1-(4-nitrophenyl)pyrrol-2-yl]methylideneamino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N6O7/c25-18(12-8-16(23(28)29)10-17(9-12)24(30)31)20-19-11-15-2-1-7-21(15)13-3-5-14(6-4-13)22(26)27/h1-11H,(H,20,25)/b19-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEIVOWNQDBFXRP-YBFXNURJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C1)C=NNC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=C1)/C=N/NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N6O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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